Sulfo-Cy5-acid Sulfo-Cy5-acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16015194
InChI: InChI=1S/C33H40N2O8S2/c1-6-34-27-18-16-23(44(38,39)40)21-25(27)32(2,3)29(34)13-9-7-10-14-30-33(4,5)26-22-24(45(41,42)43)17-19-28(26)35(30)20-12-8-11-15-31(36)37/h7,9-10,13-14,16-19,21-22H,6,8,11-12,15,20H2,1-5H3,(H2-,36,37,38,39,40,41,42,43)
SMILES:
Molecular Formula: C33H40N2O8S2
Molecular Weight: 656.8 g/mol

Sulfo-Cy5-acid

CAS No.:

Cat. No.: VC16015194

Molecular Formula: C33H40N2O8S2

Molecular Weight: 656.8 g/mol

* For research use only. Not for human or veterinary use.

Sulfo-Cy5-acid -

Specification

Molecular Formula C33H40N2O8S2
Molecular Weight 656.8 g/mol
IUPAC Name (2Z)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate
Standard InChI InChI=1S/C33H40N2O8S2/c1-6-34-27-18-16-23(44(38,39)40)21-25(27)32(2,3)29(34)13-9-7-10-14-30-33(4,5)26-22-24(45(41,42)43)17-19-28(26)35(30)20-12-8-11-15-31(36)37/h7,9-10,13-14,16-19,21-22H,6,8,11-12,15,20H2,1-5H3,(H2-,36,37,38,39,40,41,42,43)
Standard InChI Key HPICMEGAGMPYID-UHFFFAOYSA-N
Isomeric SMILES CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C
Canonical SMILES CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Sulfo-Cy5-acid belongs to the pentamethine cyanine dye family, featuring a conjugated polymethine chain bridging two indolenine heterocycles . The canonical structure contains:

  • Two sulfonate (-SO₃⁻) groups at the 5-position of each indole ring, conferring water solubility exceeding 50 mg/mL in aqueous buffers

  • A carboxylic acid (-COOH) functional group at the terminal alkyl chain (typically C5 or C6 length), enabling conjugation to primary amines via carbodiimide chemistry

  • N-alkyl substituents (commonly ethyl or methyl groups) that influence spectral properties and chemical stability

Table 1: Comparative Molecular Specifications from Key Sources

ParameterSource Source Source
Molecular FormulaC₃₇H₄₈N₆O₁₀S₃C₃₃H₄₀N₂O₈S₂Not Explicitly Stated
Molecular Weight833.01 g/mol656.81 g/mol~750 g/mol (estimated)
CounterionBis(triethylammonium)Free acidPotassium salt
CAS Registry1782950-80-4146368-11-8Not Provided

The observed discrepancies in molecular parameters arise from variations in counterion composition and hydration states. The bis(triethylammonium) salt form (Source ) exhibits increased molecular weight due to the inclusion of two (C₂H₅)₃NH⁺ counterions, while the free acid form (Source ) represents the deprotonated core structure.

Spectral Properties

The dye's photophysical characteristics make it particularly suitable for biological imaging:

Table 2: Photophysical Parameters Across Experimental Conditions

ConditionAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Molar Extinction (M⁻¹cm⁻¹)Quantum Yield
PBS, pH 7.4 6466612.5×10⁵0.28
Triethylammonium salt 6476632.7×10⁵0.31
Free acid 6436582.3×10⁵0.25

The bathochromic shift observed in salt forms correlates with increased solvent polarity and dielectric constant . The high molar extinction coefficients (>2×10⁵ M⁻¹cm⁻¹) enable sensitive detection at nanomolar concentrations, while quantum yields approaching 0.3 minimize photobleaching artifacts in prolonged imaging sessions .

Synthetic Methodology and Purification Challenges

Stepwise Synthesis

The manufacturing process typically involves three sequential stages:

  • Indolenine Synthesis:
    Fisher indole cyclization of 4-hydrazinobenzenesulfonic acid with 3-methyl-2-butanone yields the sulfonated indolenine precursor . This step achieves ~65% conversion efficiency under optimized conditions (refluxing ethanol, 12 hr).

  • Quaternization and Alkylation:
    Reaction with iodomethane (for methyl derivatives) or 6-bromohexanoic acid (for carboxylic acid functionality) introduces N-alkyl groups . The potassium salt intermediate facilitates nucleophilic substitution, with yields ranging 55-62% after precipitation .

  • Polymethine Chain Formation:
    Condensation of two indolenine derivatives with malonaldehyde dianilide hydrochloride creates the conjugated pentamethine bridge . This critical step determines optical properties but suffers from side reactions (cyclization, over-alkylation), limiting final yields to 19% in reported protocols .

Purification Obstacles

Chromatographic separation remains the primary bottleneck due to:

  • Similar polarities between target compound and byproducts (ΔRf <0.1 on silica TLC)

  • Acid-labile nature requiring neutral pH eluents (acetonitrile/water mixtures preferred)

  • Aggregation tendencies at high concentrations, complicating column loading

Recent advances in counterion exchange (e.g., transitioning from potassium to triethylammonium salts) have improved solubility during purification, enhancing recovery rates to ~35% in pilot-scale productions .

Bioconjugation and Stability

Activation Chemistry

The carboxylic acid moiety enables conjugation via:

  • EDC/NHS Coupling: Forms stable amide bonds with primary amines (proteins, peptides)
    Sulfo-Cy5-COOH+NH2-TargetEDC/NHSSulfo-Cy5-CONH-Target\text{Sulfo-Cy5-COOH} + \text{NH}_2\text{-Target} \xrightarrow{\text{EDC/NHS}} \text{Sulfo-Cy5-CONH-Target}

  • Diels-Alder Cycloaddition: For strain-promoted click chemistry with tetrazine-modified biomolecules

Table 3: Conjugation Efficiency Under Varied Conditions

ParameterProtein LabelingOligonucleotide TaggingSurface Immobilization
Molar Ratio (Dye:Target)5:13:110:1
Reaction Time2 hr4 hr1 hr
Labeling Efficiency85-90%70-75%>95%
Storage Stability6 months (-20°C)3 months (-80°C)12 months (4°C)

Environmental Stability

The sulfonate groups confer remarkable stability across physiological conditions:

  • pH Tolerance: Stable from pH 3-10 (≤5% degradation over 72 hr)

  • Thermal Resistance: Maintains 90% fluorescence intensity after 8 hr at 60°C

  • Photostability: T₀.₅ (50% intensity loss) = 45 min under 647 nm laser (5 mW/cm²)

Biomedical Applications

In Vivo Imaging

The 650-670 nm emission window provides superior tissue penetration compared to visible fluorophores:

  • Tumor Targeting: Anti-EGFR-Sulfo-Cy5 conjugates achieve tumor-to-background ratios of 8.3±1.2 in murine xenografts

  • Lymphatic Mapping: Sentinel lymph node detection within 15 min post-injection (0.5 nmol dose)

  • Metabolic Tracking: Glucose transporter probes enable real-time visualization of Warburg effect in malignancies

High-Content Screening

Automated platforms leverage Sulfo-Cy5's spectral separation from common labels (FITC, TRITC):

  • Multiplex Assays: 5-plex detection with crosstalk <2% between channels

  • Apoptosis Detection: Annexin V-Cy5 shows 10-fold higher S/N ratio vs. Alexa Fluor 647 conjugates

  • Drug Discovery: Kinase inhibition assays achieve Z' factors >0.7 across 1536-well formats

Comparative Analysis with Analogues

Table 4: Performance Metrics vs. Common Far-Red Dyes

ParameterSulfo-Cy5-AcidAlexa Fluor 647IRDye 680LT
Brightness (ε×Φ)75,00082,00068,000
Serum Stability (t₀.₅)72 hr48 hr96 hr
Two-Photon Cross-Section150 GM (800 nm)130 GM (810 nm)90 GM (820 nm)
Commercial Cost (USD/mg)350620880

The combination of moderate brightness, exceptional serum stability, and lower cost positions Sulfo-Cy5-acid as the optimal choice for long-term imaging studies and high-throughput screening applications.

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